molecular formula C15H17NO2 B6193899 rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 2679951-06-3

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B6193899
CAS No.: 2679951-06-3
M. Wt: 243.3
InChI Key:
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Description

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is a quinoline derivative known for its intriguing chemical and biological properties. Its unique structure includes a cyclopenta[c]quinoline core, making it a subject of interest in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid, a multi-step process is usually employed:

  • Formation of the quinoline ring: : This often involves the Pfitzinger reaction, where an appropriate aniline derivative reacts with a diketone under acidic conditions.

  • Cyclopentane ring formation: : A subsequent ring-closing reaction, usually involving a cyclopentanone or similar compound, is necessary to form the cyclopenta[c]quinoline system.

  • Methyl group introduction: : Methyl groups at positions 6 and 7 can be introduced via alkylation reactions, using reagents like methyl iodide.

  • Carboxylic acid functionalization: : The final carboxylic acid group can be installed through oxidation reactions, typically using reagents such as potassium permanganate.

Industrial Production Methods

Industrial production involves scaling up the above synthetic steps, optimizing reaction conditions for higher yields and purity, often under controlled environments to ensure consistent quality and minimize impurities. Key considerations include solvent choice, temperature control, and efficient purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative transformations, typically in the presence of strong oxidants like potassium permanganate.

  • Reduction: : Reduction reactions, often using reducing agents like lithium aluminum hydride, can modify the quinoline core and adjacent functional groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogenating agents and nucleophiles, respectively, can introduce various functional groups onto the quinoline and cyclopentane rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic media.

  • Reduction: : Lithium aluminum hydride in anhydrous solvents.

  • Substitution: : Halogenating agents such as thionyl chloride, nucleophiles like amines or alcohols.

Major Products

  • From oxidation: : Quinoline derivatives with modified functional groups.

  • From reduction: : Reduced quinoline compounds with alterations at the carboxylic acid or methyl groups.

  • From substitution: : Functionalized quinolines with diverse substituents.

Scientific Research Applications

Chemistry

Biology and Medicine

In biological research, this compound is explored for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, it finds applications in the synthesis of dyes, pigments, and other materials due to its stable and versatile quinoline core.

Mechanism of Action

The mechanism of action of rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid often involves interaction with cellular enzymes and receptors. Its molecular structure allows it to bind to specific sites, influencing pathways related to cell growth, signaling, and metabolism. Key molecular targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-carboxylic acid: : Shares the quinoline core but lacks the cyclopentane ring, leading to different chemical and biological properties.

  • 6,7-Dimethylquinoline: : Similar methyl substitutions but without the carboxylic acid or cyclopentane group, affecting its reactivity and applications.

  • Cyclopentaquinoline derivatives: : Compounds with variations in the cyclopentane ring or quinoline functionalization, each with unique properties.

Uniqueness

rac-(3aR,4S,9bS)-6,7-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid stands out due to its specific stereochemistry and functional groups, which confer distinctive reactivity and potential biological activities not observed in similar compounds. This uniqueness makes it a valuable target for further research and development in various scientific fields.

Properties

CAS No.

2679951-06-3

Molecular Formula

C15H17NO2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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